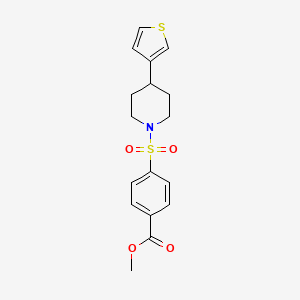
4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid
概要
説明
4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid is a chemical compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . It is a solid at room temperature and has a melting point of 132-136°C . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
準備方法
The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid involves several steps. One common synthetic route includes the reaction of 4,4,4-trifluoro-3-oxobutanoic acid with phenylmagnesium bromide, followed by hydrolysis . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
化学反応の分析
4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 4,4,4-trifluoro-3-phenylbutanoic acid. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it serves as a reference compound in the development of new pharmaceuticals.
Industry: Its applications in industry are limited, but it is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, making it a valuable tool in biochemical research.
類似化合物との比較
4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid can be compared with other similar compounds, such as:
4,4,4-Trifluoro-3-hydroxybutanoic acid: Lacks the phenyl group, making it less hydrophobic and potentially less effective in interacting with hydrophobic protein regions.
3-Hydroxy-3-phenylbutanoic acid: Lacks the trifluoromethyl group, reducing its lipophilicity and altering its chemical reactivity.
4,4,4-Trifluoro-3-phenylbutanoic acid: Lacks the hydroxyl group, which can affect its ability to participate in hydrogen bonding and other interactions.
The presence of both the trifluoromethyl and phenyl groups in this compound makes it unique in its chemical properties and interactions.
特性
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)9(16,6-8(14)15)7-4-2-1-3-5-7/h1-5,16H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGWRGLPYNFJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-[(1E)-1-[(prop-2-en-1-yloxy)imino]ethyl]cyclohex-2-en-1-one](/img/structure/B2610586.png)
![3-(3-fluorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B2610587.png)
![7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2610590.png)
![ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2610593.png)
![1-[(4-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2610594.png)

![methyl 4-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate](/img/structure/B2610597.png)
![N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide](/img/structure/B2610599.png)


![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2610605.png)
